

Crystal Structure Analysis of Substituted Anthracenes: A Technical Guide

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Compound of Interest

Compound Name: 1-Fluoro-4-methylanthracene

Cat. No.: B15250244

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Absence of Specific Data for **1-Fluoro-4-methylanthracene** and a Generalized Methodological Approach

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a comprehensive review of relevant scientific literature revealed no deposited crystal structure for **1-Fluoro-4-methylanthracene**. Consequently, a specific analysis of this compound is not possible at this time.

This guide, therefore, provides a comprehensive, in-depth overview of the general methodology and techniques employed in the single-crystal X-ray diffraction analysis of substituted anthracene derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of polycyclic aromatic hydrocarbons.

Introduction to Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.^{[1][2][3]} By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated.^[1] ^[4] The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the atomic coordinates, bond lengths, bond angles, and other crucial structural parameters can be elucidated.^{[1][5]}

Experimental Protocols

The successful determination of a crystal structure is contingent on a series of well-executed experimental procedures, from the synthesis of the target molecule to the final refinement of the crystallographic model.^[1]

Synthesis of Substituted Anthracenes

The synthesis of substituted anthracenes can be achieved through various established organic chemistry reactions. Common methods include Friedel-Crafts reactions, Diels-Alder reactions, and transition metal-catalyzed cross-coupling reactions.^{[6][7][8][9]} The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Hypothetical Synthesis of a Substituted Anthracene:

A plausible synthetic route to a substituted anthracene could involve a Suzuki cross-coupling reaction between an appropriately substituted bromoanthracene and a boronic acid derivative, catalyzed by a palladium complex. The reaction would be followed by standard workup and purification procedures, such as column chromatography, to isolate the pure product.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.^{[1][4]} For polycyclic aromatic hydrocarbons like substituted anthracenes, several crystallization techniques can be employed.

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly over several days to weeks.^[10]
- **Vapor Diffusion:** A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.^{[10][11]}
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.^[10]

The choice of solvent is critical and often requires empirical screening of various options.^[10]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.^{[4][12]} The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.^[13] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.^{[5][14]} The diffracted X-rays are recorded by a detector, generating a series of diffraction images.^{[1][13]}

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem, a central challenge in crystallography, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.^[15] An atomic model is built into this map and then refined against the experimental data.^{[15][16][17]} This iterative process minimizes the difference between the observed diffraction pattern and the pattern calculated from the model, resulting in a final, accurate crystal structure.^{[16][17]} The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation

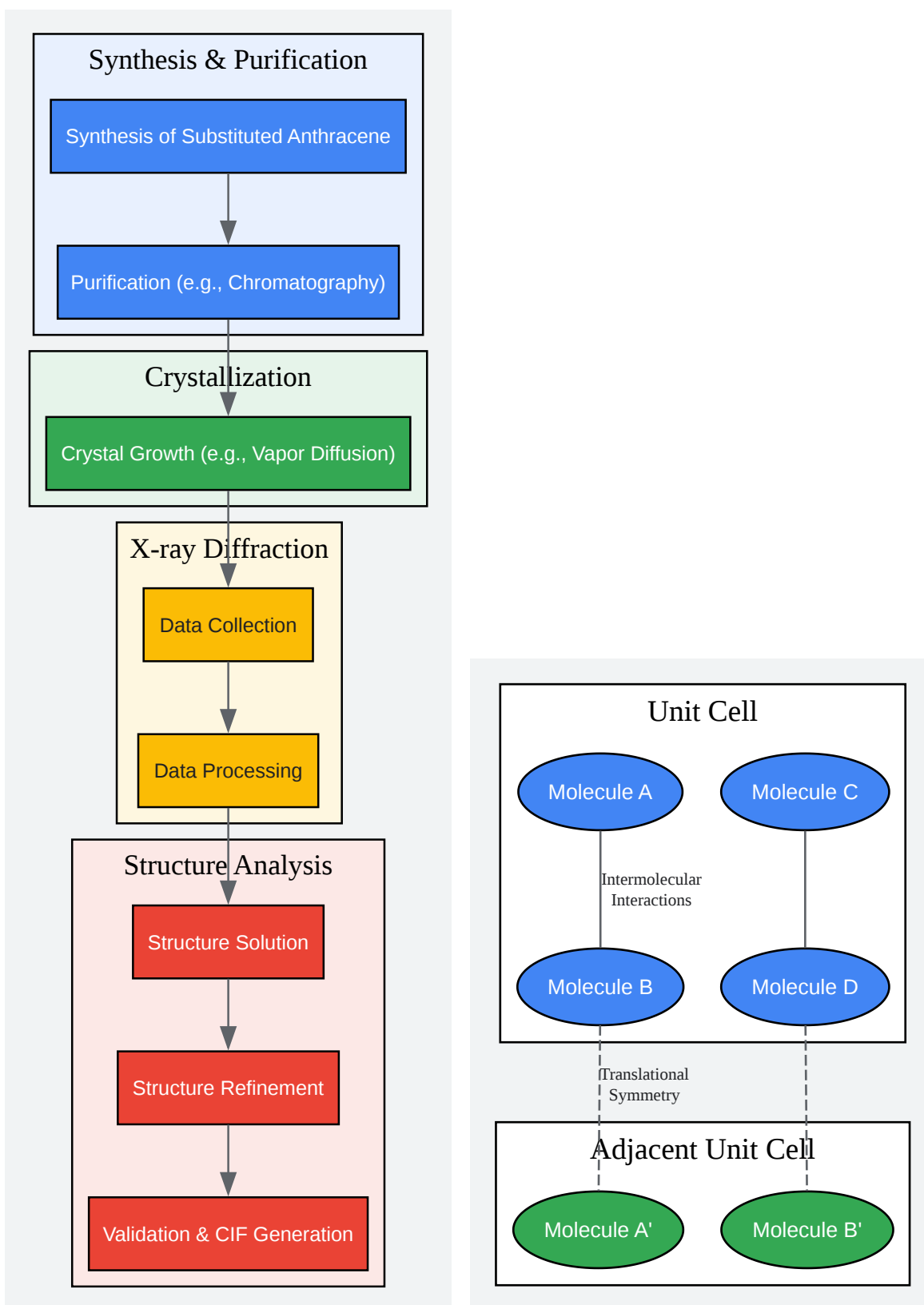
The results of a crystal structure analysis are typically summarized in a Crystallographic Information File (CIF).^{[18][19][20][21][22]} Key quantitative data are presented in a standardized tabular format for clarity and ease of comparison. The following table provides an example of typical crystallographic data for a hypothetical substituted anthracene.

Parameter	Value
Chemical Formula	C ₁₅ H ₁₁ F
Formula Weight	210.25
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.123(4) Å
b	12.456(6) Å
c	9.876(5) Å
α	90°
β	109.23(3)°
γ	90°
Volume	941.2(8) Å ³
Z	4
Density (calculated)	1.483 Mg/m ³
Absorption Coefficient	0.098 mm ⁻¹
F(000)	440
Data Collection	
Theta range for data collection	2.50 to 27.50°
Index ranges	-10≤h≤10, -16≤k≤16, -12≤l≤12
Reflections collected	9654
Independent reflections	2154 [R(int) = 0.0345]

Refinement	
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	2154 / 0 / 145
Goodness-of-fit on F^2	1.054
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0452, wR2 = 0.1187
R indices (all data)	R1 = 0.0567, wR2 = 0.1254
Largest diff. peak and hole	0.345 and -0.213 e. \AA^{-3}

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships in crystallography.



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